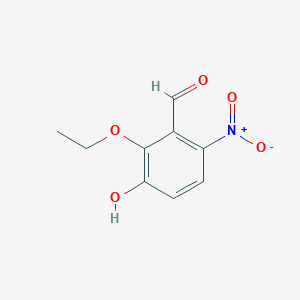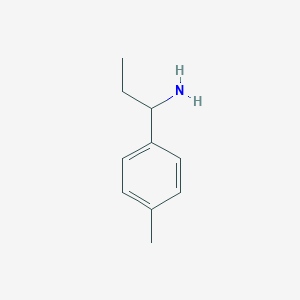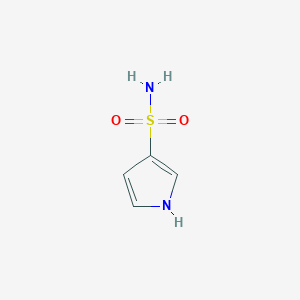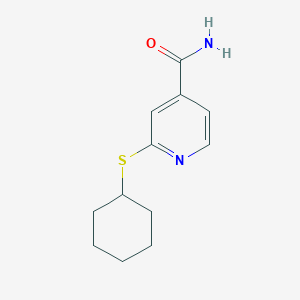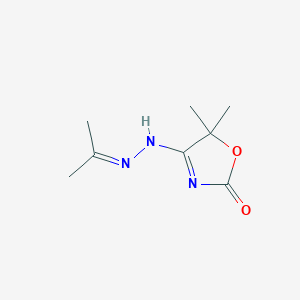
5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one, also known as thiazolidinedione, is a synthetic compound that has been widely studied for its potential medical applications. Thiazolidinediones have been shown to have anti-inflammatory, antidiabetic, and antineoplastic effects, making them a promising area of research for the development of new drugs.
作用机制
Thiazolidinediones act by binding to PPARγ, a nuclear receptor that regulates gene expression. Activation of PPARγ leads to increased expression of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and reduced blood glucose levels. Thiazolidinediones also have anti-inflammatory effects, which may contribute to their therapeutic effects in conditions such as diabetes and cancer.
生化和生理效应
Thiazolidinediones have been shown to have a number of biochemical and physiological effects. They improve insulin sensitivity by increasing glucose uptake and utilization in peripheral tissues such as muscle and adipose tissue. Thiazolidinediones also reduce hepatic glucose production and increase insulin secretion from pancreatic beta cells. In addition, they have anti-inflammatory effects, which may contribute to their therapeutic effects in conditions such as diabetes and cancer.
实验室实验的优点和局限性
Thiazolidinediones have several advantages as a research tool. They are relatively easy to synthesize and are commercially available, making them accessible to researchers. Thiazolidinediones have also been extensively studied, with a large body of literature available on their pharmacology and mechanisms of action. However, 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones also have limitations as a research tool. They can have off-target effects, making it difficult to attribute observed effects to PPARγ activation alone. In addition, 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones can be toxic at high doses, which can limit their use in certain experiments.
未来方向
There are several future directions for research on 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones. One area of interest is the development of more selective PPARγ agonists, which would reduce off-target effects and potentially improve therapeutic efficacy. Another area of interest is the use of 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones in combination with other drugs, such as metformin, to improve glycemic control in diabetic patients. Finally, 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones have shown promise as a potential treatment for cancer, and further research is needed to explore their potential in this area.
合成方法
The synthesis of 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones involves the reaction of a thioamide with an alpha-haloester in the presence of a base. The resulting intermediate is then cyclized to form the 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onedione ring. The most commonly used thioamide is 2-mercaptoacetamide, while the alpha-haloester can be either a bromo- or chloro-derivative.
科学研究应用
Thiazolidinediones have been extensively studied for their potential use in the treatment of diabetes mellitus. They act by activating the peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose and lipid metabolism. Thiazolidinediones have been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease hemoglobin A1c levels in diabetic patients.
属性
CAS 编号 |
160155-04-4 |
|---|---|
产品名称 |
5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one |
分子式 |
C8H13N3O2 |
分子量 |
183.21 g/mol |
IUPAC 名称 |
(4Z)-5,5-dimethyl-4-(propan-2-ylidenehydrazinylidene)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)10-11-6-8(3,4)13-7(12)9-6/h1-4H3,(H,9,11,12) |
InChI 键 |
WGEODTLHFLNYMC-UHFFFAOYSA-N |
手性 SMILES |
CC(=NNC1=NC(=O)OC1(C)C)C |
SMILES |
CC(=NN=C1C(OC(=O)N1)(C)C)C |
规范 SMILES |
CC(=NNC1=NC(=O)OC1(C)C)C |
同义词 |
2,4-Oxazolidinedione,5,5-dimethyl-,4-[(1-methylethylidene)hydrazone](9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



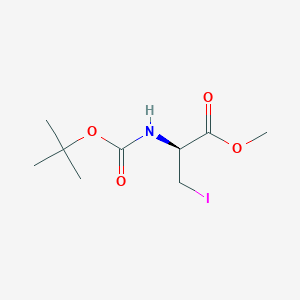
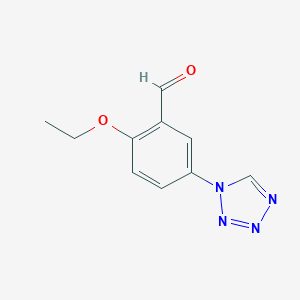
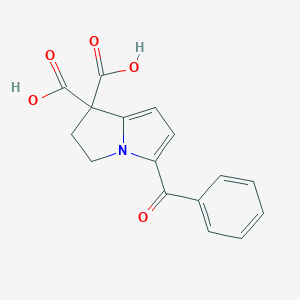
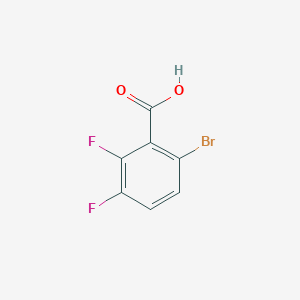
![1-Boc-octahydropyrrolo[3,4-b]pyridine](/img/structure/B67971.png)
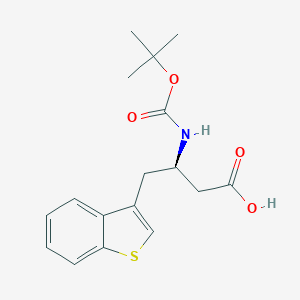
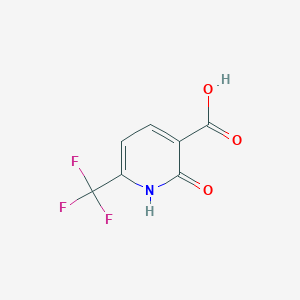
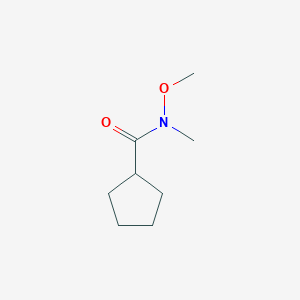
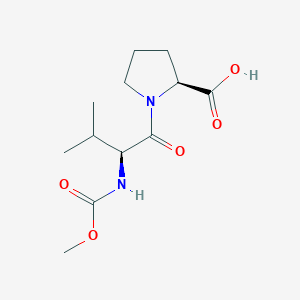
![(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B67980.png)
